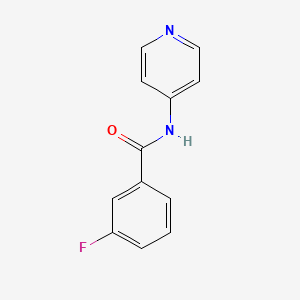![molecular formula C22H16N4O3 B5567452 2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinones and their derivatives are synthesized through various methods, including the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, which leads to the formation of benzylideneamino-quinazolinones among other compounds (Reddy, Reddy, & Reddy, 1986). Another route involves the metal-free annulation of 2-nitrobenzyl alcohols and tetrahydroisoquinolines, yielding quinazolinones under various functional group tolerances (Ly et al., 2021).
Molecular Structure Analysis
The molecular structure and properties of quinazolinone derivatives have been extensively characterized using spectroscopic and theoretical investigations. For instance, Cd(II), Ni(II), Zn(II), and Cu(II) complexes of a quinazolinone-derived Schiff base have been analyzed, revealing their triclinic crystal system and bidentate ligand coordination (Ashok et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of diverse substituents at specific positions of the quinazolinone nucleus. Double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for instance, enables the synthesis of 2-substituted derivatives in high yields (Smith et al., 1996).
Applications De Recherche Scientifique
Solid-Phase Synthesis Methodology : A study by Kundu et al. (2005) discusses a versatile solid-phase method for synthesizing various substituted 2-amino-4(3H)-quinazolinones. This method is significant for generating compounds with two- and three-point diversity, showing its utility in creating a range of quinazolinone derivatives (Kundu et al., 2005).
Anticancer Activity : Ashok et al. (2020) reported the synthesis and characterization of a Schiff base ligand derived from quinazolinone and its metal complexes. These complexes exhibited significant in vitro anticancer activity against human cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer research (Ashok et al., 2020).
Antimycobacterial Agents : Jian et al. (2020) synthesized 2-thio-substituted quinazolinone derivatives, identifying them as potent antitubercular agents. Their study emphasizes the role of specific substituents for antimycobacterial activity, indicating the significance of quinazolinone derivatives in treating tuberculosis (Jian et al., 2020).
Corrosion Inhibition : A study by Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research demonstrates the effectiveness of these compounds in protecting metal surfaces, which is crucial for industrial applications (Errahmany et al., 2020).
Antimicrobial Agents : Patel and Patel (2011) synthesized monoazo quinazolinone-based reactive dyes with antimicrobial activity. This study highlights the dual functionality of these dyes, both in coloration and in providing antimicrobial properties (Patel & Patel, 2011).
Anti-Inflammatory and Analgesic Activity : Hunoor et al. (2011) synthesized metal complexes of a quinazolinone derivative and evaluated their anti-inflammatory and analgesic activities. This research suggests the potential therapeutic applications of quinazolinone derivatives in managing pain and inflammation (Hunoor et al., 2011).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c1-15-7-2-3-10-18(15)21-24-20-12-5-4-11-19(20)22(27)25(21)23-14-16-8-6-9-17(13-16)26(28)29/h2-14H,1H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKFMXJGCYRKO-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)